Robinetin

Catalog No.
S541732
CAS No.
490-31-3
M.F
C15H10O7
M. Wt
302.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Robinetin

CAS Number

490-31-3

Product Name

Robinetin

IUPAC Name

3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

InChI

InChI=1S/C15H10O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,16-18,20-21H

InChI Key

SOEDEYVDCDYMMH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O

Solubility

Soluble in DMSO

Synonyms

3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one, robinetin

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C(=C3)O)O)O

Description

The exact mass of the compound Robinetin is 302.0427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 656274. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of pentahydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Antiviral Therapy for COVID-19

Scientific Field: Virology and Pharmaceutical Sciences

Summary of Application: Robinetin has been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), which is a crucial enzyme in the virus’s life cycle. Its inhibition could lead to the development of effective antiviral drugs for COVID-19.

Methods of Application: Researchers employed a fluorogenic assay to test the inhibitory activity of Robinetin against SARS-CoV-2 Mpro. The compound was crystallized with the protease, and the X-ray structure revealed a covalent interaction with the catalytic Cys145 site .

Application in Antioxidant Activity Analysis

Scientific Field: Biochemistry

Summary of Application: Robinetin’s antioxidant properties have been studied using density functional theory (DFT) to understand its radical scavenging capacities and identify the favored antioxidant mechanism.

Methods of Application: The study investigated the hydrogen-atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) mechanisms. Calculations were performed in various solvents to determine the solvent effect on Robinetin’s antiradical activity .

Results: The 4′-OH hydroxyl group was identified as the preferred active site for antioxidant activity, and the HAT mechanism was found to be the most energetically favored pathway .

Application in Neuroprotective Research

Scientific Field: Neurology

Summary of Application: Robinetin has been explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Its potential to mitigate oxidative stress and inflammation in neuronal cells offers a promising avenue for therapeutic intervention.

Methods of Application: In vitro studies often use neuronal cell cultures to assess the protective effects of Robinetin against neurotoxic agents. These studies measure cell viability, oxidative stress markers, and inflammatory cytokines to evaluate Robinetin’s efficacy .

Results: Robinetin has shown to reduce oxidative damage and improve cell survival in models of neurodegenerative diseases, suggesting its utility in developing treatments for conditions like Alzheimer’s and Parkinson’s disease .

Application in Cardioprotective Research

Scientific Field: Cardiology

Summary of Application: Research has indicated that Robinetin possesses cardioprotective properties, potentially beneficial in preventing heart diseases. Its antioxidant and anti-inflammatory effects are central to its protective role in cardiac tissues.

Methods of Application: Cardioprotective studies typically involve ischemia-reperfusion injury models in animals, where Robinetin’s effects on heart function, infarct size, and biomarkers of cardiac injury are assessed .

Results: Studies have reported that Robinetin can reduce myocardial infarct size and improve cardiac function post-injury, highlighting its potential as a natural compound for heart disease management .

Application in Endocrine Research

Scientific Field: Endocrinology

Summary of Application: Robinetin’s influence on endocrine function, particularly in relation to diabetes and metabolic syndrome, is a growing area of interest. It may affect insulin signaling pathways and glucose metabolism.

Methods of Application: Endocrine research with Robinetin often involves diabetic animal models or cell lines to study its impact on insulin sensitivity and glucose uptake .

Results: Preliminary results suggest that Robinetin can enhance insulin sensitivity and lower blood glucose levels, making it a candidate for further investigation in the treatment of diabetes and related metabolic disorders .

Application in Oncological Research

Scientific Field: Oncology

Summary of Application: The anticancer potential of Robinetin is being studied, with a focus on its ability to induce apoptosis and inhibit proliferation in various cancer cell lines.

Methods of Application: Robinetin’s anticancer activity is typically evaluated using cell viability assays, flow cytometry, and gene expression analysis in cancer cell cultures .

Results: Robinetin has demonstrated inhibitory effects on the growth of certain cancer cells, suggesting its role as a chemopreventive agent. More research is needed to understand its mechanisms and potential clinical applications .

Application in Cosmetic Industry

Scientific Field: Cosmetic Science

Summary of Application: Robinetin is being utilized in the cosmetic industry for its properties as a natural colorant and for its potential biological activities that could benefit skin health.

Methods of Application: The extraction of Robinetin from Robinia pseudoacacia wood has been optimized for industrial-scale production. This involves using the heartwood as a starting material and refining the extraction process to yield high concentrations of Robinetin suitable for cosmetic formulations .

Results: The process has been successful in producing Robinetin at a yield of 8.5g per kg of wood, confirming its potential use in cosmetic products .

Application in Wood Preservation

Scientific Field: Wood Science and Technology

Summary of Application: Robinetin is found in the heartwood of certain trees and contributes to their natural resistance against wood decay fungi, making it an important compound for wood preservation.

Methods of Application: The heartwood of trees like Robinia pseudoacacia is studied for its content of flavonoid extractives, including Robinetin, which are responsible for the wood’s durability .

Results: The presence of Robinetin in the heartwood correlates with increased resistance to fungal decay, highlighting its significance in the longevity and preservation of wood .

Robinetin, also known as 3,3',4',5',7-pentahydroxyflavone, is a naturally occurring flavonoid found in various plants and fruits. It belongs to the flavonol subclass of flavonoids and is characterized by the presence of five hydroxyl groups attached to its flavone backbone. This unique structure contributes to its significant antioxidant properties and potential health benefits. Robinetin has garnered attention for its role in traditional medicine and its emerging applications in pharmacology and food science.

  • Antioxidant activity: The presence of hydroxyl groups allows Robinetin to scavenge free radicals, protecting cells from oxidative damage [].
  • Antifungal and antiviral activity: Robinetin may interact with the cell membranes of fungi and viruses, disrupting their function and inhibiting their growth [].
  • Antimutagenic activity: Robinetin might protect DNA from damage caused by mutagens by scavenging free radicals or interacting with enzymes involved in mutagenesis [].
Typical of flavonoids, particularly those involving its hydroxyl groups. These reactions include:

  • Antioxidant Activity: Robinetin can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity has been studied extensively, revealing that robinetin reacts with stable radicals under pseudo-first-order conditions, following a mixed second-order rate law .
  • Complex Formation: It can form complexes with metal ions, which may enhance its antioxidant capabilities by sequestering harmful metals.
  • Glycosylation: Robinetin can undergo glycosylation reactions to form glycosides, which may alter its solubility and bioavailability.

Robinetin exhibits a range of biological activities that contribute to its therapeutic potential:

  • Antioxidant Properties: Its ability to scavenge free radicals makes it a potent antioxidant, which may help in preventing chronic diseases associated with oxidative stress .
  • Anti-inflammatory Effects: Studies have indicated that robinetin can inhibit inflammatory pathways, potentially reducing the risk of inflammation-related diseases .
  • Neuroprotective Effects: Research suggests that robinetin may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases .
  • Anticancer Activity: Preliminary studies have shown that robinetin may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Robinetin can be synthesized through various methods:

  • Extraction from Natural Sources: It is commonly extracted from plants such as onions, apples, and various herbs.
  • Chemical Synthesis: Synthetic routes involve the condensation of appropriate flavonoid precursors followed by hydroxylation. For instance, starting from flavone derivatives, hydroxylation can be achieved using reagents like boron trifluoride etherate or via enzymatic methods using specific hydroxylases .
  • Biotechnological Approaches: Utilizing microorganisms or plant cell cultures for the biosynthesis of robinetin has been explored as a sustainable alternative.

Robinetin finds applications across several fields:

  • Nutraceuticals: Due to its antioxidant properties, it is used in dietary supplements aimed at promoting health and preventing diseases.
  • Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development targeting oxidative stress-related conditions.
  • Food Industry: As a natural preservative, robinetin can enhance the shelf life of food products by preventing oxidation.

Studies on the interactions of robinetin with other compounds highlight its synergistic effects:

  • With Other Flavonoids: Robinetin shows enhanced antioxidant activity when combined with other flavonoids like quercetin and kaempferol.
  • Metal Ion Interactions: Research indicates that robinetin can interact with metal ions (e.g., iron and copper), which may influence its antioxidant capacity and bioavailability .

Robinetin shares structural similarities with other flavonoids but exhibits unique properties due to its specific hydroxylation pattern. Below is a comparison with similar compounds:

CompoundStructure CharacteristicsUnique Features
Quercetin3',4',5'-trihydroxyflavoneStrong anti-inflammatory properties
Fisetin3',4',7-trihydroxyflavoneNotable for neuroprotective effects
Kaempferol3',4'-dihydroxyflavoneExhibits strong anticancer activity
Myricetin3',4',5',7-tetrahydroxyflavoneKnown for its antimicrobial properties

Robinetin's distinct five-hydroxyl group configuration sets it apart from these compounds, contributing to its unique biological activities and applications in health sciences.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

302.04265265 g/mol

Monoisotopic Mass

302.04265265 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KJ6DBC4U7E

Other CAS

490-31-3

Wikipedia

Robinetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
1: Pahari BP, Chaudhuri S, Chakraborty S, Sengupta PK. Ground and excited state proton transfer of the bioactive plant flavonol robinetin in a protein environment: spectroscopic and molecular modeling studies. J Phys Chem B. 2015 Feb 12;119(6):2533-45. doi: 10.1021/jp508410v. Epub 2014 Oct 27. PubMed PMID: 25313717.
2: Chaudhuri S, Pahari B, Sengupta B, Sengupta PK. Binding of the bioflavonoid robinetin with model membranes and hemoglobin: Inhibition of lipid peroxidation and protein glycosylation. J Photochem Photobiol B. 2010 Jan 21;98(1):12-9. doi: 10.1016/j.jphotobiol.2009.10.002. Epub 2009 Nov 13. PubMed PMID: 19914085.
3: Germanò MP, Certo G, D'Angelo V, Sanogo R, Malafronte N, De Tommasi N, Rapisarda A. Anti-angiogenic activity of Entada africana root. Nat Prod Res. 2015;29(16):1551-6. doi: 10.1080/14786419.2014.987773. Epub 2014 Dec 6. PubMed PMID: 25482106.
4: Banerjee A, Basu K, Sengupta PK. Effect of beta-cyclodextrin nanocavity confinement on the photophysics of robinetin. J Photochem Photobiol B. 2007 Dec 14;89(2-3):88-97. Epub 2007 Sep 19. PubMed PMID: 17951065.
5: Birt DF, Walker B, Tibbels MG, Bresnick E. Anti-mutagenesis and anti-promotion by apigenin, robinetin and indole-3-carbinol. Carcinogenesis. 1986 Jun;7(6):959-63. Erratum in: Carcinogenesis 1986 Sep;7(9):1619. PubMed PMID: 3708757.
6: Huang MT, Wood AW, Newmark HL, Sayer JM, Yagi H, Jerina DM, Conney AH. Inhibition of the mutagenicity of bay-region diol-epoxides of polycyclic aromatic hydrocarbons by phenolic plant flavonoids. Carcinogenesis. 1983 Dec;4(12):1631-7. PubMed PMID: 6360409.
7: van Zanden JJ, Wortelboer HM, Bijlsma S, Punt A, Usta M, Bladeren PJ, Rietjens IM, Cnubben NH. Quantitative structure activity relationship studies on the flavonoid mediated inhibition of multidrug resistance proteins 1 and 2. Biochem Pharmacol. 2005 Feb 15;69(4):699-708. Epub 2004 Dec 23. PubMed PMID: 15670588.
8: Wang Y, Hu Y, Wu T, Zhou X, Shao Y. Triggered Excited-State Intramolecular Proton Transfer Fluorescence for Selective Triplex DNA Recognition. Anal Chem. 2015 Dec 1;87(23):11620-4. doi: 10.1021/acs.analchem.5b02851. Epub 2015 Nov 13. PubMed PMID: 26556582.
9: Chang RL, Huang MT, Wood AW, Wong CQ, Newmark HL, Yagi H, Sayer JM, Jerina DM, Conney AH. Effect of ellagic acid and hydroxylated flavonoids on the tumorigenicity of benzo[a]pyrene and (+/-)-7 beta, 8 alpha-dihydroxy-9 alpha, 10 alpha-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene on mouse skin and in the newborn mouse. Carcinogenesis. 1985 Aug;6(8):1127-33. PubMed PMID: 3926336.
10: Cerezo AB, Álvarez-Fernández MA, Hornedo-Ortega R, Troncoso AM, García-Parrilla MC. Phenolic composition of vinegars over an accelerated aging process using different wood species (acacia, cherry, chestnut, and oak): effect of wood toasting. J Agric Food Chem. 2014 May 14;62(19):4369-76. doi: 10.1021/jf500654d. Epub 2014 Apr 29. PubMed PMID: 24779921.
11: Nasir H, Iqbal Z, Hiradate S, Fujii Y. Allelopathic potential of Robinia pseudo-acacia L. J Chem Ecol. 2005 Sep;31(9):2179-92. Epub 2005 Aug 17. PubMed PMID: 16132219.
12: Hodnick WF, Duval DL, Pardini RS. Inhibition of mitochondrial respiration and cyanide-stimulated generation of reactive oxygen species by selected flavonoids. Biochem Pharmacol. 1994 Feb 9;47(3):573-80. PubMed PMID: 8117326.
13: Takekoshi S, Nagata H, Kitatani K. Flavonoids enhance melanogenesis in human melanoma cells. Tokai J Exp Clin Med. 2014 Sep 20;39(3):116-21. PubMed PMID: 25248426.
14: Añón MT, Ubeda A, Alcaraz MJ. Protective effects of phenolic compounds on CCl4-induced toxicity in isolated rat hepatocytes. Z Naturforsch C. 1992 Mar-Apr;47(3-4):275-9. PubMed PMID: 1590889.
15: Sanz M, Fernández de Simón B, Cadahía E, Esteruelas E, Muñoz AM, Hernández MT, Estrella I. Polyphenolic profile as a useful tool to identify the wood used in wine aging. Anal Chim Acta. 2012 Jun 30;732:33-45. doi: 10.1016/j.aca.2011.12.012. Epub 2011 Dec 19. PubMed PMID: 22688032.
16: Huguet AI, Máñez S, Alcaraz MJ. Superoxide scavenging properties of flavonoids in a non-enzymic system. Z Naturforsch C. 1990 Jan-Feb;45(1-2):19-24. PubMed PMID: 2158783.
17: Sanz M, Fernández de Simón B, Esteruelas E, Muñoz AM, Cadahía E, Hernández MT, Estrella I, Martinez J. Polyphenols in red wine aged in acacia (Robinia pseudoacacia) and oak (Quercus petraea) wood barrels. Anal Chim Acta. 2012 Jun 30;732:83-90. doi: 10.1016/j.aca.2012.01.061. Epub 2012 Feb 8. PubMed PMID: 22688038.
18: Butković V, Klasinc L, Bors W. Kinetic study of flavonoid reactions with stable radicals. J Agric Food Chem. 2004 May 19;52(10):2816-20. PubMed PMID: 15137819.
19: Cushnie TP, Lamb AJ. Antimicrobial activity of flavonoids. Int J Antimicrob Agents. 2005 Nov;26(5):343-56. Review. Erratum in: Int J Antimicrob Agents. 2006 Feb;27(2):181. PubMed PMID: 16323269.
20: Bhattacharya RK, Firozi PF. Effect of plant flavonoids on microsome catalyzed reactions of aflatoxin B1 leading to activation and DNA adduct formation. Cancer Lett. 1988 Feb;39(1):85-91. PubMed PMID: 3125962.

Explore Compound Types